Cyanidin 3-O-sophoroside is a naturally occurring anthocyanin found in various fruits, vegetables, and flowers, including berries, grapes, and apples []. It is particularly abundant in the roots of Sophora flavescens, a plant traditionally used in Chinese medicine [].
Several studies have investigated the potential health benefits of Cyanidin 3-O-sophoroside. These studies suggest that it may possess various properties, including:
Cyanidin 3-O-sophoroside is a naturally occurring anthocyanin, a type of flavonoid pigment responsible for the red, purple, and blue colors in many fruits and flowers. This compound is specifically derived from the glycosylation of cyanidin, where a sophorose sugar molecule is attached to the hydroxyl group at the 3-position of the cyanidin structure. The empirical formula for cyanidin 3-O-sophoroside is C27H31O16, and it has a CAS number of 38820-68-7. This compound is often extracted from various plant sources, including Hibiscus rosa-sinensis, and is noted for its vibrant color and potential health benefits due to its antioxidant properties .
Cyanidin 3-O-sophoroside exhibits several biological activities:
Cyanidin 3-O-sophoroside can be synthesized through several methods:
Cyanidin 3-O-sophoroside has various applications across different fields:
Cyanidin 3-O-sophoroside shares structural similarities with other anthocyanins. Here are some comparable compounds:
| Compound Name | Structure Similarity | Unique Features |
|---|---|---|
| Cyanidin 3-O-glucoside | Similar backbone | More stable under acidic conditions |
| Malvidin 3-O-glucoside | Similar backbone | Exhibits different color properties |
| Peonidin 3-O-glucoside | Similar backbone | Higher antioxidant activity |
| Delphinidin 3-O-glucoside | Similar backbone | Different absorption maxima in UV-visible range |
Cyanidin 3-O-sophoroside is unique due to its specific glycosylation pattern with sophorose, which influences its solubility, stability, and biological activity compared to other anthocyanins. Its distinct properties make it particularly valuable in both food applications and health-related research .